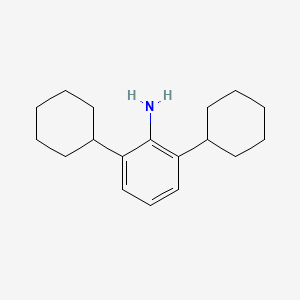

2,6-Dicyclohexylaniline

CAS No.: 112121-78-5

Cat. No.: VC7937022

Molecular Formula: C18H27N

Molecular Weight: 257.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112121-78-5 |

|---|---|

| Molecular Formula | C18H27N |

| Molecular Weight | 257.4 g/mol |

| IUPAC Name | 2,6-dicyclohexylaniline |

| Standard InChI | InChI=1S/C18H27N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11,19H2 |

| Standard InChI Key | YTDHOCZRXNHNKS-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)N |

| Canonical SMILES | C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)N |

Introduction

2,6-Dicyclohexylaniline is an organic compound with the molecular formula C18H27N. It is a derivative of aniline, where two cyclohexyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Synthesis Methods

2,6-Dicyclohexylaniline can be synthesized through several methods, including the catalytic hydrogenation of aniline in the presence of cyclohexane. Industrial production often involves high-pressure reactors and continuous flow systems to optimize yield and efficiency.

Types of Reactions

-

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

-

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Applications

2,6-Dicyclohexylaniline is utilized in the formulation of pesticides and herbicides due to its effectiveness as a chemical building block. It is also suitable for use in coatings and adhesives, enhancing durability and adhesion strength.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including antioxidant properties and potential antimicrobial activity. Its therapeutic potential is being explored due to its interaction with biological molecules.

Comparison with Similar Compounds

2,6-Dicyclohexylaniline is unique due to the presence of two cyclohexyl groups on the benzene ring, which imparts distinct steric and electronic properties compared to similar compounds like dicyclohexylamine and cyclohexylamine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume